molecular formula C25H43NO5 B1317192 Salicyloyl phytosphingosine CAS No. 212908-67-3

Salicyloyl phytosphingosine

Cat. No.: B1317192
CAS No.: 212908-67-3
M. Wt: 437.6 g/mol
InChI Key: KBHSAMYHDBBRKS-QTJGBDASSA-N
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Description

Salicyloyl Phytosphingosine (SPhP) is a synthetic sphingolipid derivative combining salicylic acid with phytosphingosine, a naturally occurring lipid in the stratum corneum. This compound is engineered to synergize the anti-inflammatory and exfoliative properties of salicylic acid with phytosphingosine’s skin-barrier-enhancing and antimicrobial effects . SPhP is widely used in anti-aging formulations due to its ability to stimulate procollagen-I synthesis in fibroblasts, reduce collagen-degrading enzymes (e.g., MMP-1), and improve extracellular matrix (ECM) components like fibrillin-1 . Clinical studies demonstrate its efficacy in reducing wrinkle depth (Rz and Ra parameters) and enhancing skin smoothness, making it a cornerstone in premium skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicyloyl phytosphingosine typically involves the esterification of salicylic acid with phytosphingosine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. The process involves the activation of the carboxyl group of salicylic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the reaction with the hydroxyl group of phytosphingosine .

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological methods to produce phytosphingosine, followed by chemical synthesis to attach the salicyloyl group. The biotechnological production of phytosphingosine can be achieved using microbial fermentation processes, which offer a sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Salicyloyl phytosphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Salicyloyl phytosphingosine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its role in skin biology, particularly in maintaining the skin barrier and modulating inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating skin conditions such as acne, psoriasis, and photoaging. .

    Industry: Utilized in cosmetic formulations for its skin-soothing and anti-inflammatory properties.

Mechanism of Action

Salicyloyl phytosphingosine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Attributes

Compound Structure Key Functions
Salicyloyl Phytosphingosine Salicyloyl group + phytosphingosine (C18 backbone with 4-hydroxyl groups) Anti-aging (collagen synthesis↑, MMP-1↓), antimicrobial, barrier repair
Phytosphingosine C18 sphingoid base with 4-hydroxyl groups Barrier repair, anti-inflammatory, mild antimicrobial
Sphingosine C18 sphingoid base with 1-hydroxyl group + trans double bond Antimicrobial (strong vs. E. coli, S. aureus), pro-apoptotic
Dihydrosphingosine Saturated C18 sphingoid base (no double bond) Antimicrobial (similar to sphingosine), less polar than phytosphingosine
Ceramide NP Non-hydroxy fatty acid + phytosphingosine Barrier reinforcement, hydration, UV protection

Key Insights :

  • Antimicrobial Activity : Sphingosine and dihydrosphingosine exhibit stronger antimicrobial effects than SPhP and phytosphingosine due to their lower polarity, enabling faster bacterial membrane penetration .
  • Anti-Aging Efficacy : SPhP outperforms phytosphingosine and ceramides in stimulating procollagen-I (2-fold increase in fibroblasts) and reducing MMP-1, a hallmark of photoaging .
  • Barrier Function : Ceramide NP and phytosphingosine are superior for immediate barrier repair, while SPhP offers dual benefits by combining barrier support with anti-aging .

Table 2: Clinical and In Vitro Efficacy Data

Compound Study Type Key Findings Reference
This compound In vivo (4-week trial) 20% reduction in periorbital wrinkle depth (Rz), 15% improvement in skin smoothness (Ra)
In vitro 2-fold increase in procollagen-I synthesis in human fibroblasts
Phytosphingosine In vitro Reduced S. aureus growth by 30% (vs. 60% for sphingosine)
Sphingosine In vitro 70% inhibition of E. coli growth; no significant collagen stimulation
Ceramide NP Clinical 25% improvement in skin hydration; no direct anti-wrinkle effects

Key Insights :

  • SPhP’s dual mechanism (salicylic acid + phytosphingosine) enables multi-target efficacy, unlike standalone sphingolipids or salicylic acid derivatives .
  • While ceramides excel in hydration, SPhP uniquely addresses both ECM degradation and inflammation, critical for photoaged skin .

Research Findings and Limitations

  • Mechanistic Superiority: SPhP reduces collagenase activity by 40% in keratinocytes and increases fibrillin-1 deposition by 35% in vivo, surpassing phytosphingosine’s modest effects .
  • Formulation Challenges: SPhP’s low solubility and stability are mitigated by nano-liposome encapsulation, enhancing bioavailability by 50% compared to non-encapsulated forms .
  • Limitations : Most studies on SPhP are industry-funded (e.g., Degussa/Evonik), highlighting the need for independent validation .

Market and Industry Perspective

  • Market Growth: The global SPhP market is projected to grow at 11.94% CAGR (2024–2032), driven by demand in anti-aging skincare. Asia-Pacific dominates (45% market share), followed by North America (30%) .
  • Key Players : Evonik, Croda, and Givaudan lead production, focusing on high-purity SPhP for premium brands .
  • Regulatory Hurdles : Strict FDA/ECHA guidelines delay approvals, contrasting with faster adoption of ceramides and phytosphingosine .

Future Outlook

  • Innovative Formulations: Nano-encapsulation and hybrid actives (e.g., SPhP + retinoids) may enhance penetration and multi-functional benefits .
  • Emerging Applications: Potential expansion into sun care (UV protection) and nutraceuticals (oral collagen support) is under exploration .

Biological Activity

Salicyloyl phytosphingosine (SP) is a synthetic sphingolipid that combines salicylic acid and phytosphingosine, a naturally occurring component in human skin. This compound has garnered significant attention in dermatological research due to its multifaceted biological activities, particularly in skin health and repair mechanisms. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C25H43NO5C_{25}H_{43}NO_5 and a molecular weight of approximately 437.6 g/mol. Its unique structure enhances its stability and activity within biological systems, making it a valuable ingredient in cosmetic formulations.

This compound exhibits several biological activities through various mechanisms:

  • Collagen Synthesis : SP significantly increases the synthesis of procollagen-I in skin fibroblasts. In vitro studies have shown a two-fold increase in procollagen-I production, which is crucial for maintaining skin elasticity and firmness .
  • Extracellular Matrix (ECM) Modulation : SP enhances the production of essential ECM components such as fibrillin-1 while reducing levels of collagenase, an enzyme responsible for collagen degradation. This dual action contributes to improved skin texture and reduced wrinkle depth .
  • Anti-inflammatory Properties : The compound reduces the activity of matrix metalloproteinases (MMPs), which are involved in ECM degradation and inflammation. By inhibiting these enzymes, SP helps maintain skin integrity and reduces signs of aging .
  • Skin Barrier Function : As a sphingolipid derivative, SP plays a role in enhancing the barrier function of the skin, which is vital for preventing transepidermal water loss and protecting against environmental stressors .

Clinical Studies

Several clinical studies have demonstrated the efficacy of this compound in improving skin conditions:

  • Wrinkle Reduction Study : A 4-week clinical trial involving 30 moderately photoaged female subjects showed that applications of SP resulted in significant reductions in wrinkle depth and improvements in skin smoothness compared to placebo treatments (P < 0.05) .
  • In Vivo Effects on Dermal Markers : In a short-term occluded patch test, biopsies revealed increased deposition of fibrillin-1 and procollagen-I alongside decreased levels of MMP-1 after SP treatment (P < 0.05). These findings indicate that SP not only promotes collagen synthesis but also protects against its degradation .

Comparative Data Table

The following table summarizes key findings from various studies assessing the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro Collagen Synthesis2-fold increase in procollagen-I production
ECM Component ProductionIncreased fibrillin-1; decreased collagenase levels
Anti-Wrinkle Clinical StudySignificant reduction in wrinkle depth (P < 0.05)
MMP ActivityDecreased MMP-1 levels post-treatment

Case Studies

  • Case Study on Aging Skin : In a study involving photoaged volunteers, SP was applied under occlusion for eight days prior to biopsy analysis. Results indicated enhanced collagen and fibrillin deposition alongside significant reductions in MMP levels, demonstrating SP's potential as an anti-aging agent .
  • Long-Term Application Effects : Another study examined the long-term effects of SP on skin hydration and elasticity over an extended application period, revealing sustained improvements in skin texture and barrier function .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Salicyloyl Phytosphingosine in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used due to its sensitivity in detecting low-concentration lipid derivatives. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural confirmation, particularly to distinguish its acylated phytosphingosine backbone from related ceramides . Standardize protocols using reference materials (CAS 212908-67-3) to ensure reproducibility .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

The compound is synthesized via acylation of phytosphingosine with salicylic acid under controlled conditions (e.g., anhydrous environment, carbodiimide coupling agents). Purification steps, such as column chromatography or recrystallization, are essential to remove unreacted precursors. Purity validation should include ≥95% by HPLC and absence of residual solvents via gas chromatography (GC) .

Q. What in vitro models are suitable for preliminary efficacy testing of this compound?

Use 3D epidermal equivalents (e.g., EpiDerm™) to assess barrier repair and anti-inflammatory effects. Measure transepidermal water loss (TEWL) and cytokine levels (e.g., IL-6, TNF-α) as endpoints. For photoprotection studies, combine UVB irradiation with keratinocyte cultures to evaluate DNA repair markers like cyclobutane pyrimidine dimers .

Advanced Research Questions

Q. How should researchers design double-blind, placebo-controlled trials to evaluate this compound’s anti-aging efficacy?

Include cohorts stratified by age, skin type, and baseline wrinkle severity. Use high-resolution imaging (e.g., VISIA®) and histopathology to quantify collagen density and epidermal thickness. Control for confounding variables (e.g., UV exposure, diet) through pre-trial questionnaires. Note that prior studies funded by ingredient manufacturers may require independent validation to address potential bias .

Q. What mechanisms explain contradictory findings on this compound’s role in inflammatory pathways?

While some studies report anti-inflammatory effects in dermatitis models, others associate elevated phytosphingosine with worsened asthma control . Investigate tissue-specific metabolism: in keratinocytes, this compound may inhibit PLA2, reducing prostaglandins, whereas in bronchial tissues, it could modulate GABA receptors, altering smooth muscle response. Use transcriptomics (e.g., RNA-seq) to compare pathway activation across models .

Q. What statistical approaches are optimal for reconciling variability in this compound’s stability data?

Accelerated stability testing (40°C/75% RH for 6 months) paired with mixed-effects models accounts for batch-to-batch variability. Monitor degradation products (e.g., free salicylic acid) via LC-MS and apply principal component analysis (PCA) to identify critical degradation factors (e.g., pH, oxidation) .

Q. How can researchers differentiate this compound’s direct biological effects from vehicle interactions in topical formulations?

Use isotopic labeling (e.g., ¹³C-salicylic acid) to track compound penetration and metabolism in ex vivo skin models. Compare results against vehicle-only controls using ANOVA with post-hoc Tukey tests. Confocal microscopy with fluorescent analogs can visualize localization in the stratum corneum .

Q. What criteria should guide the selection of in vivo versus organ-on-chip models for studying this compound’s barrier-enhancing properties?

Prioritize in vivo models (e.g., murine tape-stripping assays) for holistic barrier function assessment. Organ-on-chip systems are better suited for mechanistic studies (e.g., real-time monitoring of lipid synthesis via biosensors). Validate findings across both models to balance translational relevance and mechanistic depth .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given its sensitivity to environmental factors?

Standardize storage conditions (-20°C under nitrogen) and reconstitute aliquots immediately before use. Document solvent systems (e.g., ethanol:PBS ratios) and agitation methods in metadata. Publish raw data for critical assays (e.g., LC-MS chromatograms) in supplementary materials per journal guidelines .

Q. What frameworks are recommended for formulating hypotheses about this compound’s role in lipid metabolism?

Apply the PICOT framework: P opulation (e.g., aged keratinocytes), I ntervention (this compound concentration), C omparator (untreated/phytosphingosine-only groups), O utcome (ceramide synthesis rates), T ime (48–72 hr exposure). Use systematic reviews to identify knowledge gaps (e.g., sphingolipidome modulation in photoaging) .

Properties

IUPAC Name

2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHSAMYHDBBRKS-QTJGBDASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212908-67-3
Record name Salicyloyl phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLOYL PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Salicyloyl phytosphingosine
Salicyloyl phytosphingosine
Salicyloyl phytosphingosine
Salicyloyl phytosphingosine
Salicyloyl phytosphingosine
Salicyloyl phytosphingosine

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